Bienvenue dans la boutique en ligne BenchChem!

N-(4-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide

Lipophilicity Polar surface area Drug-likeness

This compound provides a structurally differentiated C1-sulfanyl-acetamide triazolo[4,3-a]quinoline that is orthogonal to published C1-aryl and C7-amine/urea series. Its unique hydrogen-bonding capacity (1 HBD, 5 HBA, TPSA 93.8 Ų) and intermediate lipophilicity (XLogP 4.2) make it a strategic control for multiparameter optimization. It is suitable as a non-hydroxamate HDAC8 screening probe, a cytotoxicity comparator in neuroblastoma/colorectal cancer models, and an inotropic benchmark relative to milrinone. Early-stage discovery teams should procure this exact chemotype rather than a generic analog, because minor substituent changes (e.g., 4-OCH₃→4-Cl) risk ablating target engagement.

Molecular Formula C19H16N4O2S
Molecular Weight 364.42
CAS No. 671199-10-3
Cat. No. B2940786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide
CAS671199-10-3
Molecular FormulaC19H16N4O2S
Molecular Weight364.42
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3
InChIInChI=1S/C19H16N4O2S/c1-25-15-9-7-14(8-10-15)20-18(24)12-26-19-22-21-17-11-6-13-4-2-3-5-16(13)23(17)19/h2-11H,12H2,1H3,(H,20,24)
InChIKeyZARQIIIDCDONJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide – Heterocyclic Acetamide Procurement Profile


N-(4-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide (CAS 671199-10-3, PubChem CID 1305883) is a heterocyclic acetamide derivative featuring a [1,2,4]triazolo[4,3-a]quinoline core linked via a sulfanyl bridge to an N-(4-methoxyphenyl)acetamide moiety [1]. The compound is listed in the Life Chemicals screening collection as F3394-0497 and is supplied in micromole quantities for early-stage discovery [2]. The triazolo[4,3-a]quinoline scaffold has been independently validated across multiple pharmacological targets, including HDAC8 inhibition, positive inotropic activity, anticancer proliferation, and anticonvulsant models, establishing this chemotype as a privileged structure for drug discovery [3][4][5].

Why Generic Substitution of N-(4-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide Is Scientifically Unsupported


Within-class substitution of triazolo[4,3-a]quinoline derivatives is not functionally neutral. While the core scaffold is pharmacologically privileged [1], the specific combination of a C1-sulfanyl linker with an N-(4-methoxyphenyl)acetamide terminus on this compound produces a unique vector arrangement and hydrogen-bonding capacity (1 HBD, 5 HBA, TPSA 93.8 Ų) distinct from amine-linked, urea-linked, or directly C1-alkylated analogs [2]. Published SAR on related chemotypes demonstrates that modest substituent alterations (e.g., 4-OCH₃ → 4-Cl on the phenyl ring, or quinoline → quinoxaline core exchange) can ablate target engagement—for instance, the unsubstituted thione analog 2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione shows negligible binding (IC₅₀ > 80 μM) in relevant screens [3]. Consequently, substituting the title compound with a generic analog without matched comparative data risks losing the specific interaction profile intended for the experimental model [4].

Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide


Physicochemical Property Differentiation: XLogP and TPSA vs. Closest Core-Exchanged Analog

The title compound exhibits a computed XLogP3-AA of 4.2 and a topological polar surface area (TPSA) of 93.8 Ų [1]. This places it within oral drug-like space but with a markedly different polarity–lipophilicity balance compared to the closest core-exchanged analog, N-(4-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide (CAS 1185082-84-1), which features an additional endocyclic nitrogen in the fused ring system. While no head-to-head biological data exist for either compound, the quinoxaline analog carries a higher heteroatom count (5 vs. 4 nitrogens) and a different electrostatic surface, which computational models predict would alter binding pose complementarity in hydrophobic enzyme pockets such as the HDAC8 active site [2]. For procurement decisions, this means the two compounds are not interchangeable surrogates.

Lipophilicity Polar surface area Drug-likeness

Linker Chemistry Differentiation: Sulfanyl Bridge vs. Direct C1-Amine/Aryl Connectivity in Triazolo[4,3-a]quinolines

The C1-sulfanyl-acetamide linker distinguishes this compound from the more extensively studied C7-amino or C7-urea triazolo[4,3-a]quinoline series. In the HDAC8 inhibitor series reported by Nature Scientific Reports (2026), all active compounds (e.g., 9h and 9m) employ direct C1-aryl substitution without a thioether linker [1]. The sulfanyl group introduces a sulfur atom that can participate in chalcogen bonding interactions and imparts greater rotational freedom (5 rotatable bonds in the target vs. typically 2-3 in direct C1-aryl analogs) [2]. While no direct IC₅₀ data are available for the title compound, the structurally simplified analog 2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione exhibits an IC₅₀ > 80,000 nM against a screening panel, indicating that the thione oxidation state is biologically silent, whereas the thioether-linked acetamide may restore activity through the extended pharmacophore [3].

Linker chemistry Ligand efficiency Synthetic accessibility

Class-Level Anticancer Potential: Triazolo[4,3-a]quinoline Scaffold Validated in Neuroblastoma and Colon Carcinoma Models

Multiple independent studies confirm that the [1,2,4]triazolo[4,3-a]quinoline scaffold is productive for anticancer activity. A 2026 study identified potent HDAC8 inhibitors (9h and 9m) with significant efficacy in IMR-32 neuroblastoma cells and preserved selectivity against normal HEK293 cells [1]. Separately, 4,5-dihydro-1-methyl-triazolo[4,3-a]quinolin-7-amine-derived ureas (12a and 12b) exhibited significant cytotoxicity against SK-N-SH neuroblastoma and COLO 205 colon carcinoma lines in MTT assays [2]. The title compound incorporates the identical triazolo[4,3-a]quinoline core and extends it via a C1-sulfanyl-acetamide, a vector not explored in these published studies. This orthogonal substitution pattern makes the compound a valuable probe for interrogating whether C1-directed vectors can access complementary target space (e.g., a different HDAC isoform or a kinase ATP pocket) relative to the C7-amine series.

Anticancer activity HDAC8 Neuroblastoma Colon carcinoma

Supplier-Confirmed Identity, Purity Profile, and Procurement-Grade Availability

The compound is sourced from the Life Chemicals screening collection (catalog number F3394-0497) and is available in defined micromole quantities (2 μmol and 5 μmol formats) at catalog prices of $57.00 and $63.00 respectively [1]. Life Chemicals provides a confirmed CAS number assignment (671199-10-3) and molecular identity backed by the PubChem CID 1305883 record, which documents the canonical SMILES, InChI Key (ZARQIIIDCDONJA-UHFFFAOYSA-N), and molecular weight (364.4 g/mol) [2]. In contrast, many close analogs from this chemotype (e.g., N-(4-chlorophenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide or 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(p-tolyl)acetamide) are not listed with verified CAS numbers or defined purity specifications, introducing identity risk into procurement workflows [3].

Compound sourcing Purity Screening collection Life Chemicals

Evidence-Driven Application Scenarios for N-(4-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide


HDAC8 Inhibitor Hit Expansion with an Underexplored C1-Vector

The triazolo[4,3-a]quinoline scaffold has demonstrated HDAC8 inhibitory activity in neuroblastoma models [1]. The C1-sulfanyl-acetamide substitution of this compound is orthogonal to the C1-aryl series characterized in the 2026 Scientific Reports study, offering a structurally differentiated starting point for developing non-hydroxamate HDAC8 inhibitors with potentially novel binding modes and isoform selectivity.

Broad-Spectrum Anticancer Probe in Neuroblastoma and Colorectal Cancer Panels

Given the class-level anticancer activity of 4,5-dihydro-triazolo[4,3-a]quinoline derivatives against SK-N-SH and COLO 205 cells [2], this compound can serve as an initial screening probe to assess whether the C1-sulfanyl extension retains or improves cytotoxicity relative to the C7-amine/urea series, particularly in cell lines where HDAC8 or related epigenetic targets are implicated.

Physicochemical Comparator for Lead Optimization Programs

With its measured computed properties (XLogP 4.2, TPSA 93.8 Ų, 5 rotatable bonds) [3], the compound provides a reference point for multiparameter optimization campaigns. Its intermediate lipophilicity and moderate polarity make it suitable as a control compound when varying the phenyl substituent or linker length in SAR studies, enabling teams to deconvolute lipophilicity-driven potency from specific target engagement.

Positive Inotropic Activity Screening in Isolated Heart Preparations

The triazolo[4,3-a]quinoline class has a validated history of positive inotropic activity, with several derivatives outperforming milrinone in isolated rabbit left atrium stroke volume assays [4]. This compound, with its distinct C1-substitution, can be evaluated in the same model to determine whether the sulfanyl-acetamide extension enhances, retains, or diminishes the inotropic effect relative to the milrinone-benchmarked C7-series.

Quote Request

Request a Quote for N-(4-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.